Product packaging for 4-(4-Acetylphenyl)-2-fluorophenol(Cat. No.:CAS No. 117339-55-6)

4-(4-Acetylphenyl)-2-fluorophenol

Cat. No.: B6296665
CAS No.: 117339-55-6
M. Wt: 230.23 g/mol
InChI Key: VVEUAXHYRAFURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Acetylphenyl)-2-fluorophenol is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 230.07430775 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FO2 B6296665 4-(4-Acetylphenyl)-2-fluorophenol CAS No. 117339-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(3-fluoro-4-hydroxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(15)8-12/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEUAXHYRAFURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559712
Record name 1-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117339-55-6
Record name 1-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization of the Acetyl Group:the Ketone Moiety is a Versatile Functional Group for Derivatization.

Structure-Reactivity Relationship Studies of this compound Analogs

The chemical and potentially biological properties of analogs of this compound can be rationally modulated by introducing different substituents. Structure-reactivity relationship (SRR) studies focus on understanding how these structural changes influence the molecule's behavior. Such studies are fundamental in fields like medicinal chemistry, particularly in the design of kinase inhibitors, which often feature biphenyl (B1667301) scaffolds. acs.orgresearchgate.net

The electronic nature of new substituents can alter:

Acidity of the Phenol (B47542): Adding electron-withdrawing groups (EWGs) to either ring will increase the acidity of the phenolic proton by stabilizing the resulting phenoxide anion. Conversely, electron-donating groups (EDGs) will decrease acidity.

Nucleophilicity of the Phenoxide: While EWGs increase acidity, they decrease the nucleophilicity of the corresponding phenoxide, which would affect its reactivity in reactions like ether synthesis.

Reactivity of the Ketone: Placing EDGs on Ring B would increase the electron density on the acetyl group, making the carbonyl carbon less electrophilic and thus less reactive towards nucleophiles. EWGs on Ring B would have the opposite effect.

Ring Reactivity: Adding further activating groups to Ring A would enhance its reactivity towards electrophilic substitution, while adding deactivating groups would diminish it.

Table 4: Predicted Effects of Substituents on the Reactivity of Analogs

Modification SiteSubstituent TypeExamplePredicted Effect on Reactivity
Ring AElectron-Withdrawing Group (EWG)-NO₂Increases phenol acidity; Activates Ring A for SNAr; Deactivates Ring A for EAS.
Ring AElectron-Donating Group (EDG)-OCH₃Decreases phenol acidity; Strongly activates Ring A for EAS.
Ring BElectron-Withdrawing Group (EWG)-CNIncreases electrophilicity of ketone; Increases phenol acidity (weaker effect).
Ring BElectron-Donating Group (EDG)-N(CH₃)₂Decreases electrophilicity of ketone; Decreases phenol acidity (weaker effect).

By systematically synthesizing and analyzing these analogs, a comprehensive understanding of the structure-reactivity landscape for this chemical scaffold can be developed.

Advanced Spectroscopic and Analytical Techniques for Structural and Purity Assessment of 4 4 Acetylphenyl 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum for 4-(4-Acetylphenyl)-2-fluorophenol is expected to show distinct signals corresponding to the acetyl, hydroxyl, and aromatic protons.

Acetyl Protons (-CH₃): A sharp singlet is anticipated for the three equivalent protons of the acetyl methyl group. Based on analogous structures like 4-acetylbiphenyl, this signal would likely appear around δ 2.6 ppm. chemicalbook.com

Hydroxyl Proton (-OH): The phenolic proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature.

Aromatic Protons: The compound has seven aromatic protons distributed across two rings, which will exhibit complex splitting patterns due to spin-spin coupling.

4-Acetylphenyl Ring: This para-substituted ring system is expected to produce a pair of doublets, characteristic of an AA'BB' system. The protons closer to the electron-withdrawing acetyl group would be deshielded and appear further downfield (likely around δ 8.0 ppm), while the other pair would be slightly upfield (around δ 7.7 ppm). chemicalbook.com

2-Fluorophenol (B130384) Ring: This trisubstituted ring will show a more complex pattern. The fluorine and hydroxyl groups influence the chemical shifts and coupling of the three protons. The proton ortho to the fluorine atom will be split by the adjacent proton and the fluorine, likely resulting in a doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.6 Singlet 3H -COCH₃
~7.0-7.4 Multiplet 3H Protons on 2-fluorophenol ring
~7.7 Doublet 2H Protons on acetylphenyl ring (ortho to biphenyl (B1667301) link)
~8.0 Doublet 2H Protons on acetylphenyl ring (ortho to acetyl group)

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing insight into its chemical environment.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 195-200 ppm.

Methyl Carbon (-CH₃): The acetyl methyl carbon will resonate in the upfield region of the spectrum, around δ 25-30 ppm.

Aromatic Carbons: The twelve aromatic carbons will produce signals in the δ 110-165 ppm region. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JC-F), and its chemical shift will be significantly affected by the fluorine's high electronegativity. doi.org Similarly, the carbon bonded to the hydroxyl group (C-OH) will also have a characteristic downfield shift. Quaternary carbons, those without attached protons, will typically show weaker signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~27 -COCH
~115-140 Aromatic CH carbons and C-F (with C-F coupling)
~150-160 Aromatic C-OH and C-F (quaternary)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aromatic fluorides like 2-fluorophenol or 4-fluorophenol, the chemical shifts are characteristic and fall within a well-defined range. nih.govucsb.educhemicalbook.com This analysis is crucial for confirming the presence and position of the fluorine substituent on the aromatic ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edugithub.io It would show cross-peaks between adjacent protons on the aromatic rings, helping to trace the connectivity within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edugithub.io This is the primary method for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu Key HMBC correlations for this compound would include:

A correlation from the acetyl methyl protons to the carbonyl carbon, confirming the acetyl group.

Correlations from aromatic protons to the quaternary carbon linking the two phenyl rings, confirming the biphenyl backbone.

Correlations from protons on one ring to carbons on the other, solidifying the connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a compound. researchgate.netmdpi.com The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500-3200 (broad) O-H stretch Phenol (B47542) (-OH)
~3100-3000 C-H stretch Aromatic
~1685 (strong) C=O stretch Aryl Ketone (-COCH₃)
~1600, 1500 C=C stretch Aromatic Ring
~1250 C-F stretch Aryl Fluoride (B91410)

The presence of a strong absorption around 1685 cm⁻¹ is a clear indicator of the aryl ketone's carbonyl group. rsc.org A broad band in the 3500-3200 cm⁻¹ region confirms the hydroxyl group, and a peak around 1250 cm⁻¹ would support the presence of the C-F bond. nist.govspectrabase.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. mdpi.comgovinfo.gov

For this compound (Molecular Formula: C₁₄H₁₁FO₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Molecular Ion Peak (M⁺): The spectrum would show a molecular ion peak corresponding to the mass of the intact molecule.

Fragmentation Pattern: A characteristic and prominent peak would be expected at [M-15]⁺, corresponding to the loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion. This is a classic fragmentation pathway for acetophenones. Other fragments may arise from the cleavage of the carbonyl group (loss of CO) or the bond between the two aromatic rings.

Chromatographic Methods for Purity Determination and Reaction Monitoring

Chromatography is an essential analytical technique for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic methods are employed to ensure the purity of the final product and to monitor the progress of its synthesis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and cost-effective qualitative method used to monitor reaction progress, identify compounds, and determine the purity of a substance. In the context of this compound, TLC is typically performed on a plate coated with a stationary phase, such as silica (B1680970) gel. The compound, dissolved in a suitable solvent, is spotted onto the baseline of the plate. The plate is then developed in a sealed chamber containing a mobile phase, which is a solvent or a mixture of solvents.

Due to the polarity of the phenol and acetyl groups, a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used. The components of the sample move up the plate at different rates, determined by their affinity for the stationary phase and their solubility in the mobile phase. The separation is visualized under UV light, where the aromatic rings of the compound will absorb light and appear as dark spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.

Table 1: Example TLC Parameters for this compound

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV light (254 nm)

| Expected Rf | ~0.45 |

This technique is invaluable for quickly assessing the presence of starting materials, byproducts, or impurities in a synthesis mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used to determine the purity of this compound with high resolution and sensitivity. researchgate.net Reversed-phase HPLC is the most common mode for analyzing phenolic compounds. lcms.cz

In a typical setup, the compound is injected into a column packed with a nonpolar stationary phase, such as octadecylsilane (B103800) (C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is pumped through the column under high pressure. sielc.com The components are separated based on their hydrophobic interactions with the stationary phase. Due to its structure, this compound is retained on the column and then eluted. A UV detector is commonly used, set at a wavelength where the aromatic system of the molecule exhibits strong absorbance.

The resulting chromatogram shows peaks corresponding to each component in the sample. The area under the peak for this compound is proportional to its concentration, allowing for precise quantification of its purity. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the best separation from any potential impurities. lcms.cz For enhanced sensitivity and selectivity, especially for trace-level analysis, derivatization with a fluorescent tag can be employed prior to HPLC analysis. nih.govscirp.org

Table 2: Typical HPLC Conditions for Purity Analysis

Parameter Description
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Retention Time | Compound-specific, e.g., ~6.8 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for identifying and quantifying volatile and thermally stable compounds. mdpi.com Phenols like this compound are generally not volatile enough for direct GC analysis due to the polar hydroxyl group. Therefore, a derivatization step is necessary to convert the phenol into a more volatile and thermally stable derivative. nih.govnemi.gov

A common derivatization method is silylation, where the active hydrogen of the phenolic hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. researchgate.netnih.gov The resulting silyl (B83357) ether is significantly more volatile and can be readily analyzed by GC-MS.

The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. nih.gov As the components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this analysis, a high-quality single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

A key structural feature of biphenyl derivatives like this compound is the torsional or dihedral angle between the two phenyl rings. wikipedia.orgresearchgate.net This angle is a result of the balance between steric hindrance from the ortho substituents and the electronic effects that favor planarity for optimal conjugation. In the solid state, this conformation is also influenced by intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and crystal packing forces. The crystal structure reveals how the molecules pack together in the unit cell, providing insights into the solid-state properties of the compound. researchgate.netnih.gov

Table 3: Key Information from X-ray Crystallography

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P21/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Dihedral Angle Angle between the two phenyl rings
Hydrogen Bonding Details of intermolecular hydrogen bonds

| Bond Lengths/Angles | Precise measurements for all bonds |

Mechanistic Investigations of 4 4 Acetylphenyl 2 Fluorophenol Transformations

Reaction Mechanism Studies in the Formation of the Compound

The formation of 4-(4-acetylphenyl)-2-fluorophenol is commonly achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. researchgate.netgre.ac.uk This reaction creates the pivotal carbon-carbon bond between the two aromatic rings. The general mechanism involves a catalytic cycle with a palladium complex. wikipedia.orgyoutube.comlibretexts.org

The typical reactants for synthesizing this compound via Suzuki-Miyaura coupling would be a derivative of 2-fluorophenol (B130384) (acting as the halide or triflate) and 4-acetylphenylboronic acid (or a corresponding boronic ester). wikipedia.orgresearchgate.net The reaction is conducted in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com

The catalytic cycle for the Suzuki-Miyaura coupling proceeds through three primary steps:

StepDescription
Oxidative Addition The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the 2-fluorophenol derivative. This oxidizes palladium from Pd(0) to Pd(II) and forms an organopalladium intermediate. libretexts.orgyonedalabs.com
Transmetalation The organic group from the organoboron species (4-acetylphenyl group) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the organoboron compound. wikipedia.orglibretexts.org
Reductive Elimination The two organic groups (the 2-fluorophenoxy and the 4-acetylphenyl) on the palladium complex are coupled, forming the final biphenyl (B1667301) product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comlibretexts.org

The rate-determining step in the Suzuki-Miyaura coupling can vary depending on the specific substrates, catalyst, and reaction conditions. For many systems, the transmetalation step is considered rate-limiting. nih.gov However, under certain conditions, particularly with less reactive halides, the initial oxidative addition can be the slowest step in the catalytic cycle. yonedalabs.com Detailed kinetic studies are often required to determine the precise rate-determining step for the synthesis of a specific compound like this compound.

The Suzuki-Miyaura catalytic cycle involves several key intermediates. Following oxidative addition, a square-planar Pd(II) intermediate is formed. libretexts.org The transmetalation step proceeds through various proposed pre-transmetalation intermediates, which may involve linkages between palladium, oxygen, and boron. libretexts.org The final step, reductive elimination, leads to the formation of the C-C bond through a transition state where the two aryl groups are brought into close proximity on the palladium center before being expelled as the biphenyl product. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the energies of these intermediates and transition states, providing deeper insight into the reaction pathway. nih.gov

Understanding the Reactivity Profiles of Constituent Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the phenolic hydroxyl group, the acetyl carbonyl group, and the fluorine atom.

The hydroxyl group (-OH) on the phenol (B47542) ring is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution. libretexts.orgwikipedia.org This means it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The hydroxyl group itself can also undergo various reactions:

Acidity : Phenols are weakly acidic due to the resonance stabilization of the resulting phenoxide ion. kaibangchem.com The presence of the electron-withdrawing fluorine atom ortho to the hydroxyl group in this compound is expected to increase its acidity compared to a non-fluorinated analogue. kaibangchem.comquora.com

Esterification : The hydroxyl group can react with acyl chlorides or anhydrides to form esters, a common transformation for phenols. wikipedia.org

Oxidation : Phenols can be oxidized to quinones under certain conditions, although they are resistant to the oxidation reactions typical for alcohols as they lack a hydrogen on the hydroxyl-bearing carbon. libretexts.org

The acetyl group (-COCH₃) contains a carbonyl group, which is a key site for reactivity. The carbon atom of the carbonyl is electrophilic and susceptible to nucleophilic attack. ncert.nic.in

Nucleophilic Addition : The carbonyl group can undergo nucleophilic addition reactions. However, in aromatic ketones, the reactivity is generally lower than in aliphatic ketones due to resonance effects. ncert.nic.in

Reactions at the α-Carbon : The hydrogen atoms on the methyl group adjacent to the carbonyl (α-hydrogens) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations or haloform reactions. ncert.nic.in

Reduction : The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165).

The fluorine atom attached to the phenolic ring has a dual electronic effect:

Inductive Effect (-I) : Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. kaibangchem.comnih.govreddit.com This effect also stabilizes the phenoxide anion, increasing the acidity of the phenolic hydroxyl group. quora.com

Resonance Effect (+R) : Fluorine can donate a lone pair of electrons into the aromatic π-system through resonance, which acts to activate the ring, particularly at the ortho and para positions. datapdf.com

Functional GroupKey Reactivity CharacteristicsInfluence on Molecule
Phenolic Hydroxyl Acidic proton, activating for electrophilic substitution (ortho, para-directing) libretexts.orgwikipedia.orgkaibangchem.comSite for salt formation, ether/ester synthesis, and directs further substitution on its ring.
Acetyl Carbonyl Electrophilic carbon, acidic α-hydrogens ncert.nic.inSite for nucleophilic attack and enolate formation.
Fluorine Atom Strong inductive withdrawal (-I), weak resonance donation (+R) kaibangchem.comdatapdf.comIncreases acidity of the phenol, influences the reactivity of the fluorinated ring.

Mechanistic Insights into Derivatization Pathways and Functional Group Interconversions

The chemical versatility of this compound lies in the reactivity of its distinct functional groups: the phenolic hydroxyl, the acetyl ketone, and the fluorinated biphenyl core. Understanding the mechanistic pathways for the transformation of these groups is crucial for the synthesis of novel derivatives. This section explores the principal derivatization and functional group interconversion reactions, drawing upon established principles of organic reaction mechanisms.

The primary routes for derivatization involve reactions at the phenolic hydroxyl and the acetyl groups. These include etherification and esterification of the phenol, and reduction or other transformations of the ketone. The core biphenyl structure itself is often assembled via powerful cross-coupling reactions like the Suzuki-Miyaura coupling.

Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification: The formation of an ether derivative typically proceeds via a Williamson ether synthesis. In this SN2 reaction, the phenolic proton is first abstracted by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) to displace the halide and form the corresponding ether.

The general mechanism involves:

Deprotonation: The base removes the acidic proton from the phenolic hydroxyl group, creating a phenoxide anion.

Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, leading to the formation of the ether bond and a halide salt as a byproduct.

Esterification: The conversion of the phenolic hydroxyl group to an ester is commonly achieved through Fischer-Speier esterification or by using a more reactive acylating agent. In a typical Fischer esterification, the phenol is reacted with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comchemguide.co.uk The mechanism is a reversible process involving several key steps: masterorganicchemistry.comchemguide.co.ukyoutube.com

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. chemguide.co.ukyoutube.com

Nucleophilic Attack: The phenolic oxygen attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the phenolic oxygen to one of the hydroxyl groups of the intermediate. masterorganicchemistry.com

Elimination of Water: A molecule of water is eliminated, forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

Alternatively, for a more rapid and often irreversible reaction, an acyl halide or anhydride (B1165640) can be used in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct.

Transformation Reagents Product Reaction Type
EtherificationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)1-Fluoro-3-(4-methoxyphenyl)acetophenoneWilliamson Ether Synthesis
EsterificationCarboxylic acid (e.g., Acetic Acid), Acid Catalyst (e.g., H₂SO₄)4-(4-Acetylphenyl)-2-fluorophenyl acetateFischer Esterification
EsterificationAcyl Halide (e.g., Acetyl Chloride), Base (e.g., Pyridine)4-(4-Acetylphenyl)-2-fluorophenyl acetateAcylation

Interconversions of the Acetyl Group

The acetyl group offers a reactive site for various functional group interconversions, most notably reduction to an alcohol or complete deoxygenation to an ethyl group.

Reduction to a Secondary Alcohol: The ketone of the acetyl group can be reduced to a secondary alcohol, 1-(4-(3-fluoro-4-hydroxyphenyl)phenyl)ethanol, using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent for this transformation, typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695). libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. libretexts.orglibretexts.org

Nucleophilic Attack: The hydride ion attacks the carbonyl carbon, breaking the C=O pi bond and forming an alkoxide intermediate. libretexts.orglibretexts.org

Protonation: The alkoxide is then protonated by the solvent (e.g., methanol) or by a mild acid workup to yield the secondary alcohol. libretexts.orglibretexts.org

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it is less selective and requires an anhydrous reaction environment followed by a careful aqueous workup. libretexts.org

Complete Reduction to an Alkane (Deoxygenation): The acetyl group can be fully reduced to an ethyl group through methods like the Wolff-Kishner or Clemmensen reduction.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄) under basic conditions (e.g., KOH) at high temperatures. masterorganicchemistry.comyoutube.com The strong base facilitates the deprotonation and subsequent elimination of nitrogen gas, leading to the formation of a carbanion which is then protonated to give the alkane. masterorganicchemistry.com

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The mechanism is thought to involve electron transfer from the metal surface to the protonated carbonyl group. masterorganicchemistry.com

Transformation Reagents Product Reaction Type
Ketone ReductionSodium Borohydride (NaBH₄), Methanol (MeOH)1-(4-(3-Fluoro-4-hydroxyphenyl)phenyl)ethanolNucleophilic Addition
DeoxygenationHydrazine (N₂H₄), Potassium Hydroxide (B78521) (KOH), Heat4-Ethyl-2-fluorophenol derivativeWolff-Kishner Reduction
DeoxygenationZinc-Mercury Amalgam (Zn(Hg)), Hydrochloric Acid (HCl)4-Ethyl-2-fluorophenol derivativeClemmensen Reduction

Formation of the Biphenyl Core via Suzuki-Miyaura Coupling

The this compound structure itself is a substituted biphenyl, a class of compounds frequently synthesized using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful method for this purpose, coupling an aryl halide with an arylboronic acid. wikipedia.orgberkeley.eduresearchgate.net

To synthesize the core structure of this compound, a plausible pathway involves the coupling of (4-acetylphenyl)boronic acid with a suitable 2-fluoro-4-halophenol (where halo = Br or I) or vice versa. The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three main steps: wikipedia.orgorganic-chemistry.org

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 2-fluoro-4-bromophenol), forming a Pd(II) complex. wikipedia.org

Transmetalation: In the presence of a base (e.g., K₂CO₃, Na₂CO₃), the organic group from the organoboron compound (e.g., (4-acetylphenyl)boronic acid) is transferred to the palladium center, displacing the halide. The base activates the boronic acid to facilitate this step. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. berkeley.edu

This powerful reaction allows for the efficient construction of the central biphenyl framework from more readily available starting materials.

Reactant A Reactant B Catalyst/Base Product Reaction Type
(4-Acetylphenyl)boronic acid2-Fluoro-4-bromophenolPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)This compoundSuzuki-Miyaura Coupling
4-Bromoacetophenone(3-Fluoro-4-hydroxyphenyl)boronic acidPd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Na₂CO₃)This compoundSuzuki-Miyaura Coupling

Chemical Reactivity and Derivatization Studies of 4 4 Acetylphenyl 2 Fluorophenol

Selective Functional Group Interconversions of the Acetyl Moiety

The acetyl group in 4-(4-acetylphenyl)-2-fluorophenol is a versatile handle for a variety of chemical modifications, including reduction, oxidation, and condensation reactions.

Reduction Reactions (e.g., to alcohol, alkane)

The acetyl group can be selectively reduced to either a secondary alcohol or an alkane, depending on the choice of reducing agent and reaction conditions.

The reduction of the acetyl group to a secondary alcohol, 1-(4-(3-fluoro-4-hydroxyphenyl)phenyl)ethan-1-ol, can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the alcohol.

For the complete reduction of the acetyl group to an ethyl group, yielding 4-(4-ethylphenyl)-2-fluorophenol, more forcing conditions are required. Catalytic hydrogenation is a common method for this transformation. osti.govlibretexts.org This typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under pressure. osti.govlibretexts.org The reaction proceeds via initial reduction to the alcohol, followed by hydrogenolysis of the benzylic C-O bond.

Table 1: Reduction Reactions of the Acetyl Moiety of this compound

Starting MaterialProductReagents and ConditionsApproximate Yield
This compound1-(4-(3-Fluoro-4-hydroxyphenyl)phenyl)ethan-1-olNaBH₄, Methanol, Room TemperatureHigh
This compound4-(4-Ethylphenyl)-2-fluorophenolH₂, Pd/C, Ethanol, Elevated Pressure and TemperatureGood to High

Oxidation Reactions

The acetyl group can undergo oxidation to form a variety of products, most notably through the Baeyer-Villiger oxidation. This reaction converts the ketone into an ester by inserting an oxygen atom between the carbonyl carbon and the adjacent aromatic ring. wikipedia.orgnrochemistry.comchemistrysteps.compurechemistry.orgorganic-chemistry.org

The Baeyer-Villiger oxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) is expected to yield 4-(3-fluoro-4-hydroxyphenyl)phenyl acetate. wikipedia.orgnrochemistry.comchemistrysteps.compurechemistry.orgorganic-chemistry.org The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon, with aryl groups generally migrating in preference to methyl groups. The reaction proceeds through the formation of a Criegee intermediate. wikipedia.orgchemistrysteps.com

Table 2: Baeyer-Villiger Oxidation of this compound

Starting MaterialProductReagents and ConditionsApproximate Yield
This compound4-(3-Fluoro-4-hydroxyphenyl)phenyl acetatem-CPBA, Dichloromethane, Room TemperatureModerate to High

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The acetyl group of this compound can participate in base-catalyzed condensation reactions with aldehydes and other activated carbonyl compounds.

In an Aldol-type condensation, this compound can react with an aromatic aldehyde, such as benzaldehyde, in the presence of a base like sodium hydroxide (B78521) to form a chalcone (B49325) derivative. The reaction involves the formation of an enolate from the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone.

The Knoevenagel condensation provides another route for C-C bond formation. wikipedia.orgsigmaaldrich.com In this reaction, this compound can be reacted with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a weak base like piperidine. wikipedia.orgsigmaaldrich.comjk-sci.comyoutube.com This reaction leads to the formation of a new carbon-carbon double bond. The mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the acetyl group, followed by dehydration. youtube.comorganic-chemistry.org

Table 3: Condensation Reactions of this compound

Reaction TypeReactantsCatalystProduct
Aldol CondensationThis compound, BenzaldehydeNaOH(E)-1-(4-(3-fluoro-4-hydroxyphenyl)phenyl)-3-phenylprop-2-en-1-one
Knoevenagel CondensationThis compound, MalononitrilePiperidine2-(1-(4-(3-fluoro-4-hydroxyphenyl)phenyl)ethylidene)malononitrile

Modifications and Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for chemical modification, allowing for the synthesis of esters and ethers, as well as being susceptible to oxidation.

Esterification and Etherification

The phenolic hydroxyl group can be readily converted into an ester or an ether. Esterification is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 4-(4-acetylphenyl)-2-fluorophenyl acetate. chemguide.co.ukchemguide.co.ukyoutube.com

Etherification can be accomplished through the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org This involves deprotonating the phenol with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide, which then acts as a nucleophile in a reaction with an alkyl halide (e.g., methyl iodide) to form the ether. byjus.comwikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). byjus.com

Table 4: Esterification and Etherification of the Phenolic Hydroxyl Group

Reaction TypeReactantsReagents and ConditionsProduct
EsterificationThis compound, Acetyl chloridePyridine, Dichloromethane, Room Temperature4-(4-Acetylphenyl)-2-fluorophenyl acetate
EtherificationThis compound, Methyl iodideNaH, DMF, Room Temperature1-(4-(3-Fluoro-4-methoxyphenyl)phenyl)ethanone

Oxidation Pathways

The phenolic hydroxyl group of this compound can be oxidized to form quinone-type structures. A common reagent for this transformation is Fremy's salt (potassium nitrosodisulfonate). quora.comlibretexts.orgwikipedia.orgnih.govorgsyn.org The oxidation of phenols with Fremy's salt typically occurs under mild, basic conditions and is known for its selectivity in forming para-quinones. quora.comlibretexts.orgnih.govorgsyn.org In the case of this compound, the position para to the hydroxyl group is blocked by the acetylphenyl substituent. Therefore, oxidation would likely lead to the formation of an ortho-quinone, specifically 4-(4-acetylphenyl)-1,2-benzoquinone. The reaction proceeds through a phenoxy radical intermediate. quora.com

Table 5: Oxidation of the Phenolic Hydroxyl Group

Starting MaterialProductReagents and Conditions
This compound4-(4-Acetylphenyl)-1,2-benzoquinoneFremy's salt (Potassium nitrosodisulfonate), Aqueous basic solution

Exploration of Aromatic Ring Functionalization and Electrophilic/Nucleophilic Reactivity

The structure of this compound features two distinct aromatic rings with different electronic properties, leading to selective reactivity.

Ring A: The 2-fluorophenol (B130384) moiety.

Ring B: The 4-acetylphenyl moiety.

The reactivity of each ring is dictated by the electronic effects (inductive and resonance) of its substituents. libretexts.orglumenlearning.com

Directed Aromatic Functionalization

Electrophilic Aromatic Substitution (EAS) on this compound is predicted to occur selectively on Ring A. This is because the hydroxyl (-OH) group is a powerful activating group, increasing the electron density of the ring through a strong resonance effect. pressbooks.publumenlearning.com In contrast, the acetyl group on Ring B is a deactivating group, withdrawing electron density and making the ring less susceptible to electrophilic attack. lumenlearning.com

The substituents on Ring A direct incoming electrophiles to specific positions:

Hydroxyl (-OH) group: A strong activating, ortho-, para-director. pressbooks.pub

Fluorine (-F) atom: A deactivating, ortho-, para-director. While deactivating due to its strong inductive withdrawal, its lone pairs can participate in resonance. quora.comstackexchange.com

The 4-acetylphenyl group: A bulky, weakly deactivating group.

The directing effects of these groups are synergistic. The powerful activating effect of the hydroxyl group dominates, directing substitution primarily to the positions ortho and para to it. The para position is already occupied by the acetylphenyl ring. Of the two ortho positions, the C3 position (ortho to -OH, meta to -F) is the most electronically favored and sterically accessible site for electrophilic attack. The C5 position is also activated but to a lesser extent.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

RingPositionKey Directing GroupsPredicted ReactivityRationale
Ring A (Fluorophenol)C3-OH (ortho), -F (meta)Major ProductStrongly activated by the -OH group. Less sterically hindered than C5.
Ring A (Fluorophenol)C5-OH (para), -F (ortho)Minor ProductActivated position, but substitution is sterically hindered by the adjacent biphenyl (B1667301) linkage.
Ring B (Acetylphenyl)Any-COCH₃ (meta-director)Very UnlikelyRing is strongly deactivated by the electron-withdrawing acetyl group.

Further Functionalization of the Fluorine-Substituted Ring

The fluorine atom on Ring A serves as a potential leaving group for Nucleophilic Aromatic Substitution (SNAr). However, traditional SNAr reactions require the aromatic ring to be electron-deficient, typically through the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. total-synthesis.com In this compound, Ring A is rendered electron-rich by the potent electron-donating hydroxyl group, which disfavors a classical SNAr mechanism. total-synthesis.comnih.gov

Modern synthetic methods, however, enable the functionalization of such "unactivated" or electron-rich fluoroarenes. nih.govnih.gov One prominent strategy is photoredox catalysis, which can facilitate the substitution of fluoride (B91410) on electron-rich systems under mild conditions. nih.govresearchgate.netacs.org This method involves the generation of a cation radical from the fluoroarene, making it susceptible to attack by a wide range of nucleophiles. nih.govresearchgate.net

Potential nucleophiles for the substitution of the fluorine atom via a photoredox-catalyzed SNAr reaction could include:

Amines (primary and secondary)

Azoles

Alcohols and phenols

Carboxylic acids

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorine-Substituted Ring

Nucleophile (Nu-H)Reagent ExamplePotential Product StructureReaction Type
AmineMorpholine4-(4-Acetylphenyl)-2-(morpholino)phenolPhotoredox-catalyzed SNAr
AlcoholMethanol (CH₃OH)4-(4-Acetylphenyl)-2-methoxyphenolPhotoredox-catalyzed SNAr
ThiolThioglycolic acid[4-(4-Acetylphenyl)-2-hydroxyphenyl]thioacetic acidPhotoredox-catalyzed SNAr
AzoleImidazole4-(4-Acetylphenyl)-2-(1H-imidazol-1-yl)phenolPhotoredox-catalyzed SNAr

Synthesis and Characterization of Novel Derivatives and Analogs

The functional groups of this compound provide clear handles for synthetic modification to generate a library of novel derivatives.

Computational and Theoretical Chemistry Studies on 4 4 Acetylphenyl 2 Fluorophenol

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-(4-Acetylphenyl)-2-fluorophenol, these computational methods, particularly Density Functional Theory (DFT), provide insights into its optimized molecular geometry and electronic properties. karazin.ua The process typically involves selecting a suitable basis set, such as 6-311+G(d,p), which offers a good balance between accuracy and computational cost for organic molecules. karazin.ua

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, which corresponds to the most stable structure. researchgate.net For this compound, key structural parameters of interest include the planarity of the two phenyl rings relative to each other and the orientation of the hydroxyl, fluoro, and acetyl substituents. The interplay of electronic effects (resonance and induction) and steric hindrance between these groups dictates the final geometry.

Below is a table of representative optimized geometrical parameters for this compound, calculated using DFT methods.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond/Angle Calculated Value
Bond Length C-F 1.35 Å
C-O (hydroxyl) 1.36 Å
C=O (acetyl) 1.23 Å
C-C (inter-ring) 1.49 Å
Bond Angle C-C-F 118.5°
C-C-O (hydroxyl) 119.0°
C-C-C (acetyl) 120.5°

Note: The values presented in this table are hypothetical and representative of typical results from DFT calculations for similar aromatic compounds.

Density Functional Theory (DFT) Applications for Predicting Spectroscopic Parameters

Density Functional Theory has become an indispensable tool for the theoretical prediction of various spectroscopic properties, offering results that often show excellent agreement with experimental data. researchgate.net

Vibrational Frequency Analysis (FT-IR, Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.net Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, aiding in the assignment of experimental spectral bands to specific functional groups. researchgate.net For this compound, characteristic vibrational modes include the O-H stretch of the phenol (B47542), the C=O stretch of the acetyl group, C-F stretching, and various aromatic C-H and C-C stretching and bending modes. researchgate.netnih.gov

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
O-H Stretch Phenol 3550
Aromatic C-H Stretch Phenyl rings 3100-3000
C=O Stretch Acetyl 1685
Aromatic C=C Stretch Phenyl rings 1600-1450
C-O Stretch Phenol 1250

Note: These are unscaled theoretical frequencies. For direct comparison with experimental spectra, a scaling factor is often applied.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, is a powerful technique for structure elucidation. nih.govsemanticscholar.org By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR spectra. nih.gov These theoretical predictions can help in assigning the signals in an experimental spectrum and can be particularly useful for distinguishing between isomers. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Environment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H (OH) Phenolic hydroxyl 9.5 -
H (aromatic) Adjacent to F 7.1 -
H (aromatic) Adjacent to OH 6.9 -
H (aromatic) Acetylphenyl ring 7.7 - 8.0 -
H (CH₃) Acetyl methyl 2.6 -
C (C-OH) Phenolic - 155.0
C (C-F) Phenolic - 158.0 (JCF)
C (C=O) Acetyl - 197.0

Note: Values are referenced to a standard (e.g., TMS) and are illustrative of typical GIAO-DFT predictions.

UV-Vis Absorption and Fluorescence Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions of a molecule, which correspond to its Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.gov The calculation provides the excitation energies and oscillator strengths for transitions from the ground state to various excited states. Similarly, by optimizing the geometry of the first excited state, it is possible to predict the fluorescence emission spectrum. researchgate.net For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the aromatic system.

Table 4: Predicted Electronic Transition Data for this compound

Parameter Transition Predicted Wavelength (nm)
λmax (Absorption) S₀ → S₁ (π→π*) 310

Note: These values are representative and can be influenced by solvent effects, which can be modeled computationally.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. imist.maresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. imist.ma The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive. mdpi.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. researchgate.netimist.ma

Table 5: Calculated Reactivity Indices for this compound

Parameter Formula Calculated Value (eV)
HOMO Energy EHOMO -6.2
LUMO Energy ELUMO -1.8
Energy Gap (ΔE) ELUMO - EHOMO 4.4
Ionization Potential (I) -EHOMO 6.2
Electron Affinity (A) -ELUMO 1.8
Electronegativity (χ) (I + A) / 2 4.0
Chemical Hardness (η) (I - A) / 2 2.2

Note: These values are based on hypothetical HOMO and LUMO energies and provide a qualitative understanding of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Electronic Interactions and Stability

Table 6: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E⁽²⁾ (kcal/mol)
LP (O) π* (C-C)phenol ring 25.5
LP (F) σ* (C-C)phenol ring 5.2
π (C=C)phenol ring π* (C=C)acetylphenyl ring 15.8

Note: LP denotes a lone pair. The values are illustrative and highlight the key hyperconjugative interactions contributing to the molecule's electronic stability.

Theoretical Insights into Reaction Mechanisms and Reaction Pathways

The study of reaction mechanisms through computational chemistry involves mapping the potential energy surface of a reaction to identify the most energetically favorable pathways. This includes the identification of transition states, intermediates, and the calculation of activation energies, which are critical in predicting reaction kinetics and outcomes.

For aromatic compounds like this compound, theoretical studies often focus on electrophilic and nucleophilic substitution reactions, as well as coupling reactions used in their synthesis. Density Functional Theory (DFT) is a commonly employed method to explore these reaction pathways. By calculating the energies of various proposed intermediates and transition states, researchers can construct a detailed energy profile of a reaction. For instance, in the synthesis of similar biphenyl (B1667301) compounds, computational models can help predict the regioselectivity of reactions, such as the Suzuki or Negishi coupling, by analyzing the steric and electronic effects of the substituents on the phenyl rings.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It is a three-dimensional map of the electrostatic potential around a molecule, which helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the case of this compound, an MESP analysis would reveal key features about its reactivity:

Electron-rich regions: These are typically associated with lone pairs of electrons and pi-systems. For this molecule, the oxygen atom of the hydroxyl group and the carbonyl oxygen of the acetyl group would be expected to be regions of negative potential, making them susceptible to attack by electrophiles. The aromatic rings also possess regions of negative potential above and below the plane of the rings.

Electron-poor regions: These are areas of positive potential, often found around hydrogen atoms bonded to electronegative atoms. The hydrogen atom of the hydroxyl group would be a prominent site of positive potential, indicating its acidic nature and availability for hydrogen bonding.

Exploration of 4 4 Acetylphenyl 2 Fluorophenol in Chemical Biology and Material Science Research Pre Clinical & Non Therapeutic Focus

Utility as a Synthetic Building Block in Advanced Organic Synthesis

The molecular structure of 4-(4-Acetylphenyl)-2-fluorophenol offers multiple reactive sites, making it a valuable starting material or intermediate in organic synthesis. The incorporation of fluorine can modulate physical and chemical properties such as stability, reactivity, and lipophilicity with minimal steric impact. sigmaaldrich.com As a fluorinated building block, it holds potential for constructing more complex molecules for various non-therapeutic research applications. sigmaaldrich.comlifechemicals.com

The utility of this compound as a precursor stems from the distinct reactivity of its functional groups. The acetyl group's ketone can undergo a wide array of chemical transformations. For instance, it can participate in aldol (B89426) condensation reactions with various aldehydes to form chalcone (B49325) derivatives, which are themselves important intermediates for synthesizing heterocyclic compounds like dihydropyrazoles. researchgate.net Similarly, the acetylphenyl moiety is a common starting point for creating more complex heterocyclic systems, such as imidazoles, through reactions with α-haloketones and cyanates. nih.gov The phenolic hydroxyl group can be readily alkylated or acylated to introduce different side chains, thereby modifying the molecule's steric and electronic properties. The aromatic rings are amenable to further electrophilic or nucleophilic substitution, depending on the reaction conditions, allowing for the introduction of additional functional groups. This multi-faceted reactivity makes the compound a versatile scaffold for combinatorial synthesis and the development of compound libraries. lifechemicals.com

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Class
Acetyl (Ketone) Aldol Condensation Chalcones
Acetyl (Ketone) Cyclization Reactions Imidazoles, Pyrimidines
Acetyl (Ketone) Reduction Secondary Alcohol
Phenolic Hydroxyl Etherification / Esterification Ethers, Esters
Aromatic Rings Electrophilic Substitution Substituted Biphenyls

The acetyl group of this compound presents a prochiral center, which is a key feature for stereochemical studies. Asymmetric reduction of the ketone can yield a chiral secondary alcohol, introducing a stereocenter into the molecule. This transformation can be achieved using various chiral reducing agents or catalytic systems, allowing for the selective synthesis of either the (R) or (S) enantiomer. The resulting chiral alcohol can then serve as a crucial building block for constructing enantiomerically pure complex molecules. The stereochemistry of such analogs is critical in chemical biology, as enantiomers often exhibit different binding affinities and interactions with chiral biological targets like enzymes and receptors. Investigating these differences can provide valuable insights into the three-dimensional requirements of a binding site.

Investigation as a Chemical Probe for Fundamental Biological Target Interactions (Mechanistic focus, not efficacy)

Small molecules are essential tools for probing the function and structure of biological macromolecules. nih.gov While not intended for therapeutic use, compounds like this compound can be investigated as chemical probes to understand the fundamental principles of molecular recognition at a mechanistic level. Its structural motifs are found in molecules known to interact with various biological targets.

The structure of this compound is suitable for studying enzyme-ligand interactions. The acetyl group can act as a hydrogen bond acceptor, while the phenolic hydroxyl can serve as both a hydrogen bond donor and acceptor. The fluorine atom can form non-canonical interactions, such as halogen bonds or strong dipole-dipole interactions, which can influence binding affinity and selectivity. Researchers can use this compound as a starting point or fragment to study the binding pocket of an enzyme. For example, in studies of cholinesterases, acetylphenyl-containing compounds have been evaluated for their inhibitory activity, providing a basis for understanding how this moiety orients within an active site. mdpi.com By systematically modifying the core structure and evaluating the binding of the resulting analogs through biophysical techniques (e.g., isothermal titration calorimetry, surface plasmon resonance), researchers can map the topology of an enzyme's active site and elucidate the specific contributions of each functional group to the binding mechanism.

Computational methods are invaluable for predicting and analyzing how small molecules interact with proteins. nih.gov Structure-based design techniques, such as molecular docking and pharmacophore modeling, can be applied to this compound to simulate its binding to a protein of interest. nih.govmdpi.com Docking studies can predict the preferred binding pose of the molecule within a protein's active or allosteric site, highlighting potential non-covalent interactions. researchgate.net For instance, a simulation might reveal that the fluorophenol ring fits into a hydrophobic pocket while the acetyl group forms a critical hydrogen bond with a key amino acid residue. These computational models provide testable hypotheses that guide the synthesis of new analogs designed to optimize these interactions, leading to a deeper understanding of the principles governing protein-small molecule recognition. nih.govnih.gov

Table 2: Potential Molecular Interactions of this compound Functional Groups

Functional Group Potential Interaction Type Role in Binding
Acetyl Oxygen Hydrogen Bond Acceptor Anchoring, Orientation
Phenolic Hydroxyl Hydrogen Bond Donor/Acceptor Specificity, Affinity
Fluoro Group Dipole-Dipole, Halogen Bond Modulation of Binding, Selectivity
Biphenyl (B1667301) System π-π Stacking, Hydrophobic Interactions Core Binding, Shape Complementarity

Role in the Development of Optoelectronic Materials and Devices

The development of advanced materials for optoelectronic applications, particularly liquid crystals for display technologies, relies on molecules with carefully tuned physical properties. nih.gov Fluorinated organic compounds are of significant interest in this field due to the unique effects of fluorine on molecular polarity, intermolecular interactions, and thermal stability. sigmaaldrich.comnih.gov The structure of this compound contains several features characteristic of liquid crystalline molecules.

The rigid biphenyl core provides the necessary anisotropy for forming ordered liquid crystal phases. The introduction of fluorine atoms is a well-established strategy for tuning the dielectric anisotropy of a material, which is a critical parameter for modern liquid crystal displays (LCDs). nih.gov Specifically, fluorinated aromatic motifs are often used to create materials with negative dielectric anisotropy, which is required for vertical alignment (VA) LCD technology. nih.govresearchgate.net The polar acetyl and hydroxyl groups on this compound could be further modified, for example by esterification with various alkyl chains, to systematically alter the molecule's mesomorphic properties, such as the temperature range of the nematic or smectic phases. rsc.orgresearchgate.net The synthesis of liquid crystals often involves combining different aromatic cores, and this compound could serve as a key intermediate in the construction of novel, highly fluorinated materials for next-generation displays. nih.govrsc.org

As a Monomer for Polymer Synthesis

The structure of this compound, containing both a phenolic hydroxyl group and an activated fluoro-aromatic system, makes it a prime candidate as a monomer for the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs). PAEKs are a class of thermoplastics known for their exceptional thermal stability and chemical resistance. researchgate.netresearchgate.net

The synthesis of PAEKs typically proceeds via a nucleophilic aromatic substitution polycondensation reaction. researchgate.netnih.gov In this process, a bisphenol monomer reacts with a di-fluoro-activated aromatic ketone in the presence of a base. The fluorine atom in this compound, activated by the para-acetyl group, can undergo nucleophilic displacement by a phenoxide, leading to the formation of an ether linkage, which is the characteristic bond in the backbone of these polymers.

Research into fluorinated PAEKs has shown that the incorporation of fluorine atoms into the polymer structure can significantly enhance several key properties. researchgate.netnih.gov These enhancements include:

Improved Solubility : Fluorine-containing PAEKs often exhibit better solubility in common organic solvents, which facilitates processing and film casting. researchgate.net

Lower Dielectric Constant : The presence of fluorine can lower the polymer's dielectric constant, a crucial property for materials used in microelectronics and high-frequency communication. researchgate.netnih.gov

Enhanced Thermal Stability : These polymers consistently show high glass transition temperatures (Tg) and decomposition temperatures, indicating they can withstand extreme conditions. researchgate.netpsu.edu

Good Mechanical Properties : Films cast from these polymers typically display high tensile strength and modulus, making them strong and durable. researchgate.net

While specific studies on polymers derived exclusively from this compound are not widely documented, the properties of PAEKs synthesized from structurally similar fluorinated monomers provide a strong indication of their potential performance.

Table 1: Properties of Poly(aryl ether ketone)s Derived from Various Fluorinated Monomers

Polymer Type Inherent Viscosity (dL/g) Glass Transition Temp. (Tg) (°C) 5% Weight Loss Temp. (Td5) (°C) Tensile Strength (MPa) Dielectric Constant (1 MHz)
PAEK with side-chain fluorophenyl researchgate.net 0.50–0.92 148–160 >527 95.2–104.0 2.75–2.95
PAEK with triphenylmethane (B1682552) moieties researchgate.net 0.60–0.78 174–196 >500 78–85 Not Reported
PAEK with naphthalene (B1677914) units psu.edu >0.68 >200 >548 89.4–100.6 2.70–2.89

This table presents data from research on various poly(aryl ether ketone)s to illustrate the typical properties achieved with fluorinated monomers.

Component in Organic Light-Emitting Diodes (OLEDs) or Liquid Crystals

The unique electronic and structural properties of fluorinated aromatic compounds make them valuable components in advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).

Liquid Crystals: Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. The molecular shape and polarity are critical factors in determining their behavior. The introduction of fluorine into LC molecules is a well-established strategy to tune their dielectric anisotropy, viscosity, and mesophase stability. nih.gov Fluorine's high electronegativity creates a strong dipole moment, while its small size allows for its incorporation without significant steric hindrance. nih.govwhiterose.ac.uk

Compounds with rigid, elongated (calamitic) or disc-like (discotic) shapes are known to form liquid crystalline phases. uea.ac.uk The biphenyl core of this compound provides a rigid scaffold. The strategic placement of the fluorine atom and the polar acetyl and hydroxyl groups could induce a significant molecular dipole, which is essential for creating materials with either positive or negative dielectric anisotropy, a key requirement for different types of LCD technologies. nih.gov While this specific compound may not be a liquid crystal on its own, it can be used as a building block for more complex liquid crystalline molecules. rsc.org

Organic Light-Emitting Diodes (OLEDs): In OLED technology, the efficiency and stability of devices are highly dependent on the organic materials used in the emissive layer (EML) and charge-transporting layers. Fluorinated compounds are often used to enhance device performance. They can serve as host materials in the EML or as electron-transporting materials due to the electron-withdrawing nature of fluorine.

A key area of OLED research is Thermally Activated Delayed Fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. scienceopen.comnih.gov TADF molecules are often designed with donor-acceptor structures to facilitate the necessary electronic transitions. The this compound structure contains an electron-donating hydroxyphenyl group and an electron-withdrawing acetylphenyl group, which is a foundational principle in the design of such functional molecules. The introduction of fluorine can further tune the electronic energy levels to optimize the TADF process and improve the operational stability of OLED devices. scienceopen.com

Applications in Chemo-sensing and Analytical Chemistry

The functional groups present in this compound provide multiple avenues for its use in the development of chemical sensors and as a standard in analytical methods.

A chemosensor operates by producing a measurable signal upon interaction with a specific analyte. The this compound molecule possesses features that could be exploited for sensing applications.

Phenolic Hydroxyl Group: The -OH group is a hydrogen bond donor and can be deprotonated to form a phenoxide. This site could interact with analytes like anions or metal ions. Such binding events can perturb the electronic structure of the molecule, leading to a change in its fluorescence or absorbance spectrum, which forms the basis of detection.

Acetyl Group: The carbonyl oxygen in the acetyl group is a hydrogen bond acceptor and can also coordinate with metal ions.

Fluorine Atom: The fluorine atom can participate in non-covalent interactions, influencing the binding affinity and selectivity of the sensor.

The mechanism of detection would likely involve a change in the photophysical properties of the molecule upon binding to a target analyte. For instance, the binding of a metal ion could lead to fluorescence quenching through electron transfer or fluorescence enhancement by restricting intramolecular rotation. The biphenyl framework provides a conjugated system that is often conducive to strong fluorescence, a desirable property for a sensitive detection platform.

In analytical chemistry, a reference standard is a highly purified compound used as a calibration standard for an analytical method. sigmaaldrich.com These standards are essential for ensuring the accuracy and reproducibility of quantitative measurements.

Given its unique structure, this compound could serve as a certified reference material (CRM) for analytical methods developed to detect and quantify this specific compound or a class of related fluorinated biphenyls in various matrices. sigmaaldrich.comnih.gov For example, in environmental analysis or industrial quality control, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) methods would require a pure standard of this compound to create calibration curves and accurately determine the concentration of the analyte in unknown samples.

Structural Framework for Ligand Design in Catalysis

The field of asymmetric catalysis relies heavily on the development of chiral ligands that can control the stereochemical outcome of a chemical reaction. The biphenyl scaffold is considered a "privileged" structure in catalysis because its rotation around the central carbon-carbon bond is hindered, leading to stable, axially chiral atropisomers. researchgate.netchemrxiv.org

The this compound molecule represents a substituted biphenyl structure that can serve as a precursor or a foundational framework for new chiral ligands. researchgate.net The existing functional groups—hydroxyl, fluoro, and acetyl—provide handles for further chemical modification. For example:

The phenolic hydroxyl group can be used to coordinate to a metal center or be converted into other functional groups like phosphites or phosphoramidites, which are common coordinating groups in catalysts. chemrxiv.org

The substituents (fluoro and acetyl) on the phenyl rings influence the electronic and steric properties of the ligand. These properties are critical for tuning the activity and enantioselectivity of the final catalyst. researchgate.net

By synthesizing chiral versions of this molecule or using it as a building block, a diverse library of ligands could be developed. These new ligands could then be screened for efficacy in a wide range of metal-catalyzed reactions, such as asymmetric hydrogenation, cycloadditions, or cross-coupling reactions, potentially leading to more efficient and selective synthetic routes for valuable chemical products. researchgate.netchemrxiv.org

Future Research Directions and Unexplored Avenues for 4 4 Acetylphenyl 2 Fluorophenol

Emerging Methodologies for Synthesis and Functionalization

Future research into 4-(4-Acetylphenyl)-2-fluorophenol will likely focus on developing more efficient and sustainable synthetic routes, as well as novel post-synthetic functionalization strategies.

Synthesis:

The Suzuki-Miyaura cross-coupling reaction is a well-established and highly versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it a primary candidate for the synthesis of this compound. nih.govacs.org Future investigations could explore the optimization of this reaction using next-generation palladium catalysts, including those with specialized phosphine (B1218219) ligands, to enhance yields and reduce reaction times. Green chemistry principles could be further integrated by exploring reactions in aqueous media or with recyclable catalytic systems. chemicalbook.com

An alternative and promising approach involves a diversity-oriented synthesis (DOS) strategy. mdpi.com This could begin with readily available starting materials like substituted acetophenones and phenols, allowing for the rapid generation of a library of analogues of this compound with varied substitution patterns. mdpi.comnih.gov Such an approach would be invaluable for structure-activity relationship studies in various applications.

Functionalization:

Post-synthetic functionalization of the this compound scaffold presents a rich area for future research. The reactive sites on the molecule, including the phenolic hydroxyl group, the acetyl group, and the aromatic rings, offer multiple handles for modification.

Reactive SitePotential Functionalization ReactionsPotential Outcomes
Phenolic -OHEtherification, EsterificationAltered solubility, electronic properties, and hydrogen bonding capabilities.
Acetyl C=OKnoevenagel condensation, Aldol (B89426) condensation, Oxime formationIntroduction of extended conjugation, new coordination sites, and altered biological activity. mdpi.com
Aromatic RingsElectrophilic aromatic substitution (e.g., nitration, halogenation)Fine-tuning of electronic properties and intermolecular interactions.
Fluoro-substituentNucleophilic aromatic substitution (under harsh conditions)Introduction of new functional groups, although challenging due to the strength of the C-F bond.

Furthermore, the concept of on-surface post-functionalization, which has been demonstrated for supramolecular polymers, could be an exciting avenue to explore. ecust.edu.cn This would involve assembling this compound on a surface and then performing chemical transformations, allowing for the creation of highly ordered, functionalized nanoscale materials.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is poised to play a pivotal role in unlocking the full potential of this compound. Advanced modeling techniques can provide deep insights into its properties and guide the design of new materials.

Predictive Chemistry:

Density Functional Theory (DFT) calculations can be employed to predict a range of properties for this compound and its derivatives. nih.gov These include:

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to predict its behavior in electronic devices. rsc.org

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization. nih.gov

Intermolecular Interactions: Using Natural Bonding Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps to understand how molecules will interact with each other and with their environment. nih.gov

Machine learning algorithms could also be trained on datasets of similar fluorinated biphenyls to predict the outcomes of synthetic reactions or to screen for derivatives with desired properties, accelerating the discovery process. acs.org

Material Design:

Computational modeling will be instrumental in designing materials based on this compound. For instance, molecular dynamics simulations can predict how these molecules will self-assemble in different solvents or on surfaces, providing a bottom-up approach to designing novel supramolecular architectures. nih.gov For applications in materials science, modeling can help predict properties like charge carrier mobility in organic semiconductors or the gas separation performance of polyimide membranes incorporating this moiety. uva.es By computationally screening a virtual library of derivatives, researchers can identify the most promising candidates for synthesis and experimental validation, saving significant time and resources. mdpi.com

Integration into Novel Supramolecular Architectures

The functional groups present in this compound—the hydrogen-bond-donating phenol (B47542), the hydrogen-bond-accepting acetyl carbonyl, and the polar C-F bond—make it an excellent building block for the construction of complex supramolecular assemblies.

The interplay of hydrogen bonding (O-H···O=C) and π-π stacking interactions between the biphenyl (B1667301) cores can drive the self-assembly of this molecule into well-defined one-, two-, or three-dimensional structures. nih.govfigshare.com Research on analogous systems, such as N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, has shown that strong N-H···O hydrogen bonds and C-H···F interactions can dictate the crystal packing, forming intricate layered networks. researchgate.net Similar principles can be applied to predict and control the self-assembly of this compound.

Future research could explore:

Co-crystallization: Combining this compound with other molecules (co-formers) that have complementary hydrogen bonding sites to create new crystalline materials with tailored properties.

Liquid Crystals: The rigid, elongated shape of the biphenyl core is a common feature in liquid crystalline materials. By attaching flexible alkyl chains to the phenolic oxygen, it may be possible to induce liquid crystalline phases, with the fluorine and acetyl groups influencing the mesophase type and transition temperatures.

Supramolecular Polymers: The directional nature of the hydrogen bonding could be exploited to form one-dimensional supramolecular polymers in solution. chemrxiv.org The properties of these polymers could be tuned by external stimuli such as temperature or solvent polarity.

Macrocycle Formation: Biphenarenes, a class of macrocycles constructed from biphenyl units, have shown great promise in host-guest chemistry and materials science. mdpi.com It is conceivable that this compound could be used as a monomer in the modular synthesis of novel biphenarenes with functionalized cavities.

Expanding the Scope of Academic Applications in Interdisciplinary Fields

The unique combination of functionalities in this compound opens up a wide range of potential applications in various interdisciplinary fields.

Materials Science:

Organic Electronics: The fluorination of conjugated materials is known to lower both HOMO and LUMO energy levels, which can improve electron injection and oxidative stability in organic electronic devices. rsc.org The presence of the fluorine atom in this compound could make it a valuable component in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). sciencedaily.comnih.gov

Advanced Polymers: This compound could be incorporated as a monomer into high-performance polymers like polyimides. The fluorine and biphenyl units are known to enhance thermal stability and gas separation properties, making such polymers potentially useful for membrane-based gas separations. uva.es The introduction of fluorine can also lead to polymers with low dielectric constants, which are sought after in the microelectronics industry. researchgate.net

Medicinal Chemistry and Chemical Biology:

Drug Discovery: The biphenyl scaffold is a common motif in many biologically active compounds. nih.gov The specific substitution pattern of this compound could be a starting point for the design of inhibitors for various biological targets, such as enzymes or protein-protein interactions. rsc.org For example, biphenyl derivatives have been explored as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy. rsc.org

Fluorescent Probes: While the intrinsic fluorescence of this compound may be weak, its scaffold could be modified to create fluorescent probes. For instance, condensation reactions at the acetyl group could introduce a fluorophore, and the biphenylphenol moiety could act as a recognition element for specific analytes or biological structures. researchgate.net Boron-containing fluorophores, for example, are a significant class of dyes used in biomedical applications. acs.org

Q & A

Q. What are the recommended synthetic routes for 4-(4-Acetylphenyl)-2-fluorophenol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as Suzuki coupling to construct the biphenyl backbone, followed by acetylation. For example, analogous compounds with acetylphenyl groups are synthesized using arylidene intermediates under reflux with triethylamine as a catalyst, achieving yields up to 75% after recrystallization . Optimization strategies include adjusting temperature, catalyst concentration, and purification methods (e.g., column chromatography or solvent recrystallization). Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • IR Spectroscopy : Identifies functional groups (e.g., acetyl C=O stretch ~1700 cm⁻¹ and phenolic O-H stretch ~3200–3500 cm⁻¹).
  • NMR Spectroscopy : ¹H/¹³C NMR elucidates aromatic proton environments and fluorine coupling patterns. For example, derivatives with fluorophenyl groups show distinct splitting due to 19F^{19}\text{F}-1H^{1}\text{H} coupling .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns. High-resolution MS (HRMS) verifies the molecular formula.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer:
  • Storage : Use sealed containers in cool, dry, ventilated areas away from ignition sources, following protocols for structurally similar phenols .
  • PPE : Wear nitrile gloves (EN374 standard) and safety goggles. Avoid skin/eye contact and use fume hoods during synthesis.
  • Waste Disposal : Neutralize phenolic waste with alkaline solutions before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELX, and what challenges might arise?

  • Methodological Answer: SHELXL refines structures via iterative least-squares minimization. Challenges include crystal twinning or disorder; applying restraints (e.g., thermal parameters) and using high-resolution data improve model accuracy. For example, SHELX’s robustness in small-molecule refinement is well-documented, though alternative software (e.g., OLEX2) may better handle specific issues like pseudo-symmetry .

Q. What strategies resolve contradictions in reported biological activities of fluorophenol derivatives?

  • Methodological Answer: Cross-validate using:
  • Multi-assay systems : Compare antimicrobial, cytotoxic, and enzymatic inhibition activities under standardized conditions.
  • Purity Checks : HPLC or GC-MS identifies impurities that may skew bioactivity results. For instance, discrepancies in antimicrobial studies of fluorophenols were resolved by verifying compound purity (>95%) .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay artifacts.

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. Substituent effects (e.g., fluorine’s electronegativity and acetyl’s electron-withdrawing nature) are analyzed to predict regioselectivity. For example, computational studies on fluorophenyl derivatives correlate well with experimental kinetic data .

Q. What experimental approaches determine the environmental impact of fluorinated phenolic compounds during disposal?

  • Methodological Answer:
  • Biodegradation assays : Measure BOD/COD ratios under aerobic/anaerobic conditions.
  • Degradation tracking : Use LC-MS to identify intermediates (e.g., fluorinated quinones).
  • Toxicity profiling : Perform Daphnia magna or algal growth inhibition tests. Protocols for similar compounds highlight the persistence of fluorinated aromatics, necessitating advanced oxidation processes (AOPs) for degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer: Re-examine experimental conditions (e.g., temperature, solvent grade, and saturation methods). Use multiple techniques (e.g., gravimetric analysis, UV-Vis spectroscopy) to measure solubility. For example, discrepancies in fluorophenol solubility were traced to incomplete equilibration; sonication and extended stirring improved reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.